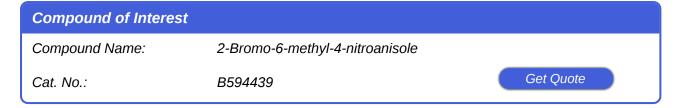


In-Depth Technical Guide: 2-Bromo-6-methyl-4nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Bromo-6-methyl-4-nitroanisole**. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Properties

2-Bromo-6-methyl-4-nitroanisole is a substituted aromatic compound with the molecular formula C₈H₈BrNO₃.[1] Its chemical structure consists of an anisole ring substituted with a bromine atom, a methyl group, and a nitro group at positions 2, 6, and 4, respectively.

Table 1: Physicochemical Properties of 2-Bromo-6-methyl-4-nitroanisole

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrNO ₃	[1]
Molecular Weight	246.06 g/mol	[1]
CAS Number	1345471-89-7	[1]
XLogP3	2.8	[1]
Exact Mass	244.96876 g/mol	[1]



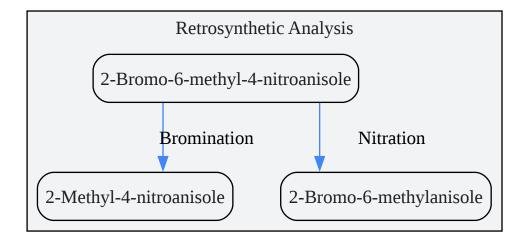
Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in the searched literature. The provided data is based on computational predictions.

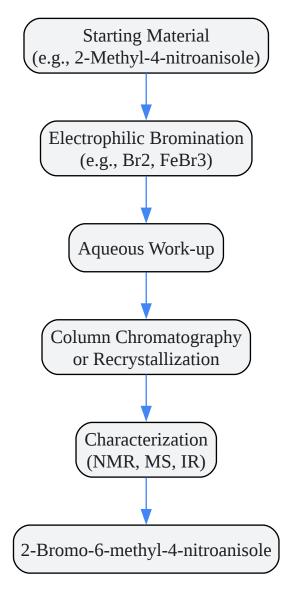
Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-6-methyl-4-nitroanisole** was not found in the available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and synthesis of analogous compounds. A potential retrosynthetic analysis suggests that the target molecule could be prepared from a more readily available starting material like 2-methyl-4-nitroanisole or 2-bromo-6-methylanisole.

Proposed Synthetic Pathway:







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References

- 1. 2-Bromo-6-methyl-4-nitroanisole | C8H8BrNO3 | CID 56776539 PubChem [pubchem.ncbi.nlm.nih.gov]
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 [https://www.benchchem.com/product/b594439#2-bromo-6-methyl-4-nitroanisole-chemical-properties]

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